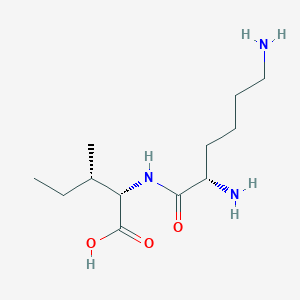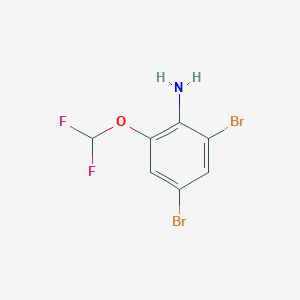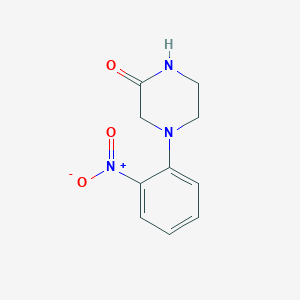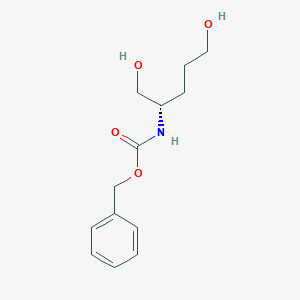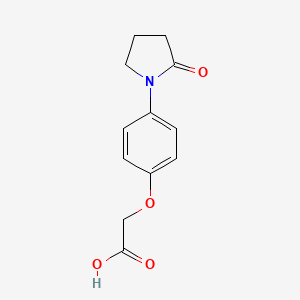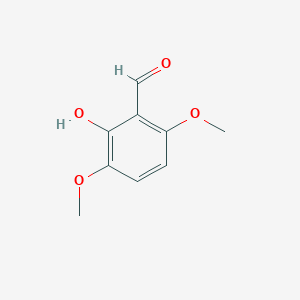
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Descripción general
Descripción
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (HMBA) is a compound that is widely used in the laboratory and in scientific research applications. It is a colorless, crystalline solid with a mild odor and low solubility in water and organic solvents. HMBA is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a fluorescent probe in biochemistry. It is also a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
Antifungal Applications
2-Hydroxy-4-morpholinobenzaldehyde has shown potential in antifungal treatments. Its structure allows it to disrupt cellular antioxidation systems in fungi, which can be an effective method for controlling fungal pathogens . This compound could serve as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents.
Medicine: Drug Delivery Systems
In the medical field, this compound could be incorporated into hydrogel formulations for drug delivery systems. Hydrogels are capable of holding large amounts of water and can release drugs at controlled rates. The biocompatibility and inert nature of these hydrogels make them suitable for various biomedical applications, including tissue engineering and wound dressings .
Agriculture: Antifungal Efficacy
The antifungal properties of 2-Hydroxy-4-morpholinobenzaldehyde can be extended to agriculture. It can be used to protect crops against fungal pathogens, such as Fusarium graminearum, which threatens the safety of agriculture and food. This compound can destroy cell membranes and inhibit mycotoxin biosynthesis, offering a promising approach to preserving agricultural products .
Industrial Applications
In industrial settings, 2-Hydroxy-4-morpholinobenzaldehyde can be utilized in the synthesis of various chemical compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis processes .
Biochemistry Research
2-Hydroxy-4-morpholinobenzaldehyde may be used in biochemistry research to study enzyme reactions, metabolic pathways, or as a reagent in the synthesis of more complex biochemical compounds .
Pharmacology
In pharmacology, this compound could be explored for its therapeutic potential. Its structural framework allows for modifications that could lead to the development of new pharmacologically active molecules, possibly acting as multi-target agents in drug discovery .
Mecanismo De Acción
Target of Action
It has been shown to have significant antimicrobial activity .
Mode of Action
2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.
Biochemical Pathways
It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.
Pharmacokinetics
It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.
Result of Action
The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.
Action Environment
It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.
Propiedades
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
CAS RN |
70362-07-1 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

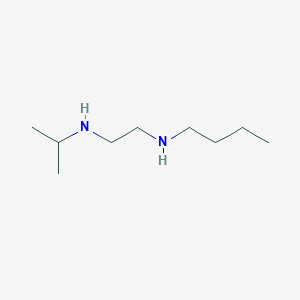
![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)
